{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-5-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-4-7-3-6-1-2-10-8(6)5-11-7;;/h1-3,5,10H,4,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXKLRPILXDGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267875-32-1 | |
| Record name | {1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction.
Pyridine Ring Construction: The pyridine ring is then constructed via a series of condensation reactions.
Introduction of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to improve yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Core Reactivity of the Pyrrolopyridine System
The 6-azaindole scaffold exhibits electrophilic substitution tendencies due to electron-rich regions in the fused ring system. Key reactive sites include:
-
C-3 position : Prone to electrophilic substitution (e.g., formylation, halogenation).
-
N-1 position : Participates in alkylation or sulfonylation reactions.
Electrophilic Formylation via Vilsmeier-Haack Reaction
This method introduces a formyl group at the C-3 position using POCl₃/DMF. The dihydrochloride’s protonated pyridine nitrogen facilitates methyl group activation through pyridinium intermediate formation .
-
POCl₃ (3.3 equiv) is added to DMF at RT.
-
The substrate reacts for 48 hours.
-
Neutralization with K₂CO₃ yields the aldehyde product.
| Parameter | Value |
|---|---|
| Yield | 85% |
| Key Intermediate | Pyridinium-DMF complex |
| Product | 3-Formyl-6-azaindole |
Suzuki-Miyaura Cross-Coupling
The brominated derivative undergoes palladium-catalyzed coupling with aryl boronic acids .
-
Substrate : 5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Catalyst : [Pd(dppf)Cl₂]
-
Conditions : 80°C, dioxane/water, K₂CO₃
-
Product : 5-Phenyl-pyrrolopyridine
| Reaction Component | Quantity |
|---|---|
| Phenylboronic acid | 1.2 equiv |
| Catalyst Loading | 0.05 equiv |
| Time | 3 hours |
Amine Functionalization
The methanamine group participates in:
-
Acylation : Reacts with acyl chlorides (e.g., p-toluenesulfonyl chloride) .
-
Azide-Alkyne Cycloaddition : Converted to an azide intermediate (via Staudinger reaction) for click chemistry .
-
Protection : p-TsCl in CH₂Cl₂/6N NaOH (TBS group).
-
Deprotection : 2.5N NaOH at 50°C.
Mechanistic Insights
Scientific Research Applications
Cancer Therapy
{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis and cancer progression. Research indicates that modifications to the pyrrolopyridine scaffold can enhance both potency and selectivity against specific cancer targets. This makes it a promising candidate for developing targeted cancer therapies.
| Compound Name | Notable Activity |
|---|---|
| This compound | FGFR inhibition |
| Pexidartinib | c-Kit inhibitor |
| 1H-Indole derivatives | Anticancer properties |
Kinase Inhibition
The compound has shown significant binding affinity to various kinases beyond FGFRs. Interaction studies utilizing techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been critical in understanding its mechanism of action. These insights are essential for optimizing lead compounds for further development in drug discovery.
Case Study 1: FGFR Inhibition
In a study exploring the efficacy of various pyrrolopyridine derivatives against cancer cell lines, this compound demonstrated a significant reduction in cell viability in FGFR-dependent tumors. The structure-activity relationship (SAR) analysis revealed that specific modifications to the compound could enhance its inhibitory effects on FGFR signaling pathways.
Case Study 2: Kinase Interaction Studies
Another investigation utilized ITC to measure the binding affinity of this compound with various kinases. The results indicated strong binding interactions with FGFRs and other receptor tyrosine kinases (RTKs), suggesting potential broad-spectrum activity against multiple cancer types.
Mechanism of Action
The mechanism of action of {1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo-Pyridine Core
5-Substituted Pyrrolo-Pyridine Carboxylic Acids
highlights derivatives like 5-chloro- and 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, which replace the methanamine group with carboxylic acid. These compounds exhibit high synthetic yields (71–95%), indicating stability during preparation.
Positional Isomerism: 4-Amine vs. 5-Methanamine
{1H-Pyrrolo[2,3-c]pyridin-4-amine} () shares the pyrrolo-pyridine scaffold but places the amine group at the 4-position. Positional isomerism can drastically alter electronic distribution and steric interactions, affecting binding to biological targets. For instance, the 4-amine derivative may exhibit different hydrogen-bonding patterns compared to the 5-methanamine compound .
Dihydrochloride Salts of Methanamine Derivatives
The dihydrochloride salt form is a common strategy to enhance solubility. Key analogs include:
Key Observations:
Functional Group Modifications
Acetamide Derivative
N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide () replaces the methanamine with an acetamide group. Acetylation reduces basicity, likely decreasing water solubility but enhancing lipophilicity for membrane penetration .
Boronate Ester Analogs
includes a boronate ester-functionalized pyrrolo-pyridine (e.g., 1-(phenylsulfonyl)-3-boronic acid derivative), which is tailored for Suzuki-Miyaura cross-coupling reactions. This highlights the versatility of the pyrrolo-pyridine scaffold in medicinal chemistry for late-stage diversification .
Biological Activity
{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride is a chemical compound known for its unique pyrrolopyridine structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an inhibitor of various kinases, including fibroblast growth factor receptors (FGFRs). The following sections provide an overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolopyridine core with a methanamine substituent at the 5-position. The dihydrochloride form enhances its solubility and stability in aqueous solutions.
Chemical Formula : C₈H₁₁Cl₂N₃
Molecular Weight : 220.10 g/mol
CAS Number : 267876-20-0
Kinase Inhibition
Research indicates that this compound exhibits significant inhibitory activity against FGFRs, which are critical in tumorigenesis and cancer progression. The compound's structure allows for specific interactions with these targets, making it a candidate for cancer therapy.
Table 1: Comparison of Kinase Inhibitors
| Compound Name | Structure | Notable Activity |
|---|---|---|
| This compound | Structure | FGFR inhibition |
| Pexidartinib | Structure | c-Kit inhibitor |
| 1H-Pyrrolo[2,3-b]pyridine | Structure | Kinase inhibition |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown promising results against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC₅₀ values indicating effective cytotoxicity.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Cyclization Reactions : Formation of the pyrrolopyridine core through cyclization of appropriate precursors.
- Functionalization : Introduction of the methanamine group at the 5-position.
- Salt Formation : Conversion to the dihydrochloride form to enhance solubility.
These methods ensure high-purity compounds suitable for biological evaluation.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on FGFR Inhibition : A recent study demonstrated that modifications to the compound's structure could enhance its potency against FGFRs, suggesting a pathway for developing more effective anticancer agents .
- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited significant cytotoxic effects on multiple cancer cell lines, with IC₅₀ values ranging from low micromolar concentrations .
- Mechanistic Studies : Interaction studies using techniques such as surface plasmon resonance (SPR) have shown that this compound binds effectively to FGFRs, elucidating its mechanism of action .
Q & A
Q. What are the established synthetic routes for {1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride, and what are their critical optimization parameters?
Methodological Answer: The synthesis typically involves functionalization of the pyrrolopyridine core followed by dihydrochloride salt formation. Key steps include:
- Core Synthesis : Cyclization of substituted pyridines with propargylamine derivatives under acidic conditions .
- Amination : Introduction of the methanamine group via nucleophilic substitution or reductive amination, optimized at 60–80°C with Pd/C or NaBH₃CN as catalysts .
- Salt Formation : Reaction with HCl in ethanol/water (1:1) at 0–5°C to precipitate the dihydrochloride .
Q. Critical Parameters :
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer: A multi-technique approach is essential:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and verifies the methanamine group (δ 3.2–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 133.151) .
- X-Ray Crystallography : Resolves bond angles and salt conformation. Use SHELXL for refinement, with R-factor thresholds < 0.05 for high confidence .
Q. Table 1: Key Spectroscopic Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (D₂O) | δ 7.35 (s, 1H, pyrrole-H) | |
| HRMS | m/z 133.151 ([M+H]⁺) | |
| X-Ray (Bond Length) | N-Cl = 1.78 Å |
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling predictions and experimental crystallographic data for this compound?
Methodological Answer: Discrepancies often arise from solvent effects or protonation states. Follow these steps:
Model Refinement : Use density functional theory (DFT) with implicit solvent models (e.g., SMD) to account for aqueous environments .
Protonation State Check : Compare calculated pKa (e.g., MarvinSketch) with experimental pH during crystallization. The dihydrochloride form favors pH < 3.0 .
Data Reconciliation : Apply SHELXL’s TWIN/BASF commands to model twinning or disorder in crystallographic data .
Q. Example Workflow :
Q. What strategies are recommended for analyzing the compound's stability under varying pH conditions in biological assays?
Methodological Answer: Stability studies require:
- pH-Rate Profiling : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm).
- Critical Findings : Degradation peaks appear at pH > 7 due to dehydrochlorination .
- Mass Spectrometry : Identify degradation products (e.g., free base at m/z 133.151 vs. oxidized byproducts at m/z 149.14) .
- Kinetic Modeling : Use first-order kinetics to calculate half-life (e.g., t₁/₂ = 12 h at pH 7.4) .
Q. Mitigation Strategies :
- Store solutions at pH 4–5 (citrate buffer) and avoid prolonged exposure to light .
Q. How should researchers design experiments to assess the compound's binding affinity to neuronal receptors?
Methodological Answer: Use a combination of in vitro and in silico approaches:
Radioligand Displacement Assays :
- Incubate with ³H-labeled serotonin receptors (5-HT₃R) at 25°C. Calculate IC₅₀ via nonlinear regression (GraphPad Prism).
- Positive Control : Ondansetron (IC₅₀ = 12 nM) .
Molecular Docking :
- Use AutoDock Vina to simulate binding poses. Prioritize hydrogen bonds with Glu206 and π-π stacking with Trp183 .
Mutagenesis Validation :
- Test binding in 5-HT₃R mutants (e.g., Glu206Ala) to confirm key interactions .
Q. What methodologies are effective for resolving conflicting solubility data reported in different studies?
Methodological Answer: Discrepancies often stem from solvent polarity or temperature variations. Standardize protocols:
- Solubility Testing : Use the shake-flask method in PBS (pH 7.4) at 25°C. Centrifuge at 10,000 rpm for 10 min and quantify supernatant via UV-Vis .
- Controlled Variables :
- Ionic Strength : Adjust NaCl concentration to mimic physiological conditions.
- Validation : Compare with nephelometry for turbidity-based confirmation .
Q. Table 2: Solubility Data Comparison
| Study | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| A | 12.3 ± 0.8 | PBS, 25°C | |
| B | 8.9 ± 1.2 | H₂O, 37°C |
Q. How can researchers optimize reaction conditions to minimize byproducts during large-scale synthesis?
Methodological Answer: Scale-up challenges include exothermic reactions and impurity accumulation. Mitigate via:
- Flow Chemistry : Use microreactors to control temperature (ΔT < 2°C) and reduce side reactions .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track amine intermediate formation.
- Byproduct Analysis : Identify impurities (e.g., dimeric adducts) via LC-MS and adjust stoichiometry (amine:halide ≤ 1.1:1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
